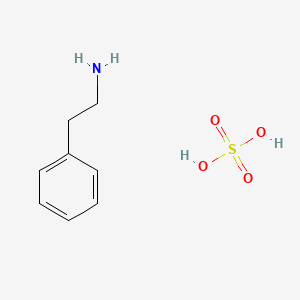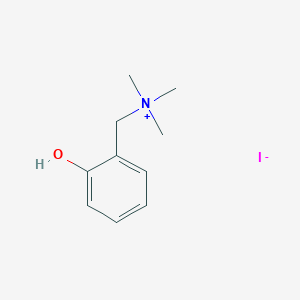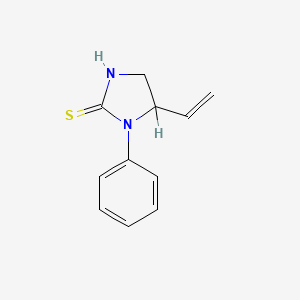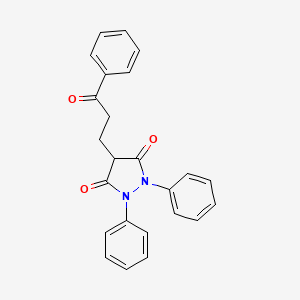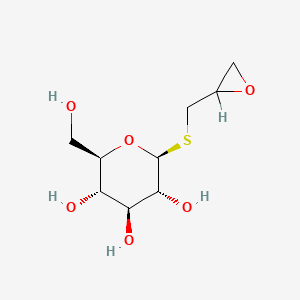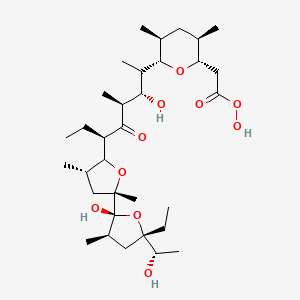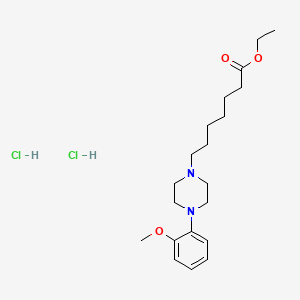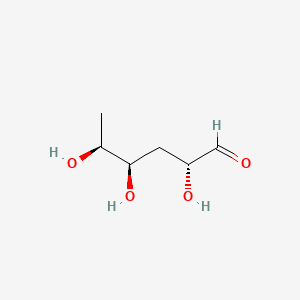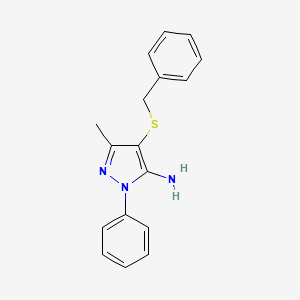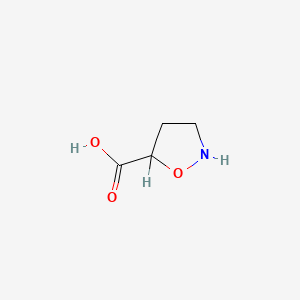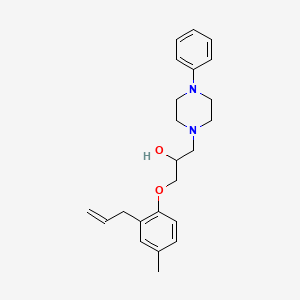
1-(4-Methyl-2-prop-2-enylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methyl-2-prop-2-enylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol is a member of piperazines.
Aplicaciones Científicas De Investigación
Enzymatic Resolution and Therapeutic Applications
- Bianchi et al. (1992) explored the kinetic resolution of a closely related compound, 3-(4-phenyl-1-piperazinyl)-1,2-propanediol diacetate, using alcoholysis. They found that the pure enantiomers of the resulting diol have potential as antitussive and central sedative therapeutic agents (Bianchi, Bosetti, Cesti, & Golini, 1992).
Pyrolytic Reactions and Kinetic Studies
- Dib et al. (2008) conducted a study on the gas-phase pyrolysis of derivatives of 3-phenoxy-1-propanols and 3-phenylsulfanyl-1-propanols, including 1-(4-methyl-2-prop-2-enylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol. They observed first-order kinetics in these reactions, providing insights into the mechanisms of such pyrolytic reactions (Dib, Ibrahim, Al-Awadi, Ibrahim, & Al-Awadi, 2008).
Potential for Anti-Inflammatory Effects
- Ren et al. (2021) isolated new phenolic compounds from the leaves of Eucommia ulmoides, including derivatives similar to the compound . These compounds exhibited modest inhibitory activities on LPS-induced NO production in macrophage cells, suggesting potential anti-inflammatory applications (Ren et al., 2021).
Neuroprotective Properties
- Chenard et al. (1995) investigated derivatives of 1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol, which is structurally related to the compound . They identified potent neuroprotective properties and selective N-methyl-D-aspartate (NMDA) antagonist activity in these compounds (Chenard et al., 1995).
Antiallergy Activity
- Walsh et al. (1990) synthesized 1-(aryloxy)-4-(4-arylpiperazinyl)-2-butanol derivatives, closely related to the compound , and evaluated them for antiallergy activity. Several derivatives showed significant activity in this regard (Walsh, Chen, Green, Nolan, & Yanni, 1990).
Propiedades
Nombre del producto |
1-(4-Methyl-2-prop-2-enylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol |
|---|---|
Fórmula molecular |
C23H30N2O2 |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
1-(4-methyl-2-prop-2-enylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol |
InChI |
InChI=1S/C23H30N2O2/c1-3-7-20-16-19(2)10-11-23(20)27-18-22(26)17-24-12-14-25(15-13-24)21-8-5-4-6-9-21/h3-6,8-11,16,22,26H,1,7,12-15,17-18H2,2H3 |
Clave InChI |
WDYIXLPYUNDXQP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O)CC=C |
SMILES canónico |
CC1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O)CC=C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-indazole-3-carboxylic acid [2-(4-nitroanilino)-2-oxoethyl] ester](/img/structure/B1226006.png)
![17-(3-Methoxyphenyl)-15-methyl-13-(4-nitrophenyl)-1,8,11,13,14-pentaazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-2(7),3,5,8,10,12(16),14-heptaen-9-ol](/img/structure/B1226007.png)
![2-(4-Fluorophenyl)-4-quinolinecarboxylic acid [2-oxo-2-(2-oxolanylmethylamino)ethyl] ester](/img/structure/B1226008.png)

